
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(5-(4-Chlorophenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate" is a chemical entity that appears to be related to a class of isoxazole derivatives. These derivatives are known for their potential in various biological activities. The compound of interest is structurally related to other compounds that have been synthesized and studied for their chemical and pharmacological properties. For instance, the compound 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide has been investigated for its promising immunological activity .
Synthesis Analysis
The synthesis of related isoxazole and pyrazole derivatives typically involves cyclization reactions and the formation of amide or ester linkages. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved by reacting ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride . Similarly, the synthesis of other related compounds involves the cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of "(5-(4-Chlorophenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using single-crystal X-ray diffraction studies. For instance, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed using this technique, which revealed intramolecular hydrogen bonds contributing to the structural stability . Theoretical analyses, such as density functional theory (DFT) calculations, are also used to compare experimental data with theoretical models, as seen in the study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups and molecular interactions. For example, the presence of carboxylic acid groups in related compounds suggests the potential for forming dimers through hydrogen bonding . The reactivity of the thiophene moiety in "(5-(4-Chlorophenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate" could be explored through electrophilic aromatic substitution reactions or by participating in conjugation with other parts of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of chlorophenyl groups can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties. The crystal packing and molecular interactions, such as hydrogen bonding and π-π interactions, can affect the compound's solubility and melting point . Theoretical calculations, including topological analysis and electrostatic potential mapping, can provide insights into the electronic properties and reactivity of the molecule .
Aplicaciones Científicas De Investigación
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) have shown promise in environmental applications, particularly in luminescence sensing and the removal of hazardous substances. A study highlighted MOFs' ability to detect and recycle contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde selectively, demonstrating their potential as efficient luminescent sensory materials. This research opens up avenues for employing thiophene derivatives in environmental monitoring and remediation efforts (Yang Zhao et al., 2017).
Synthetic Applications
In the realm of organic synthesis, thiophene derivatives have been utilized to create long-chain esters with remote functional groups, demonstrating their versatility as synthetic intermediates. Their reactivity under the promotion of samarium diiodide enables regioselective reactions, facilitating the synthesis of compounds with potential pharmaceutical applications (Yang et al., 2000).
Antimicrobial Activity
Novel thiophene derivatives have been synthesized and tested for their antimicrobial efficacy, showing promising results against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests the potential of thiophene-based compounds in developing new antimicrobial agents (H. E. Gafer et al., 2011).
Genotoxic and Carcinogenic Potentials Assessment
A comprehensive study on thiophene derivatives, including their genotoxic, mutagenic, and carcinogenic potentials, highlights the importance of evaluating the safety profiles of these compounds. The research emphasizes the need for thorough toxicological assessments to ensure the safe use of thiophene-based chemicals in various applications (Alban Lepailleur et al., 2014).
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-11-5-3-10(4-6-11)13-8-12(17-20-13)9-19-15(18)14-2-1-7-21-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKXCMVDTQZNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Chlorophenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)
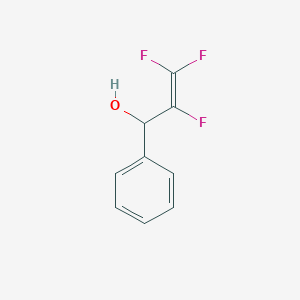

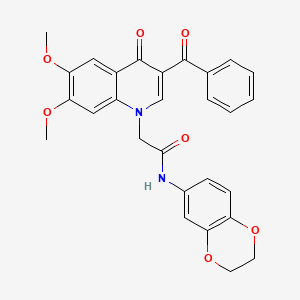
![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)
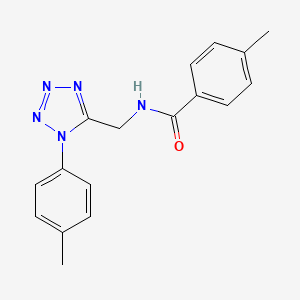
![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)
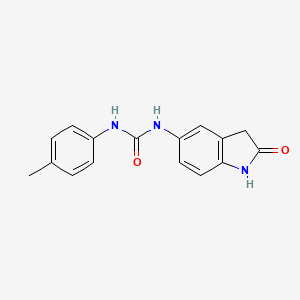
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3010572.png)
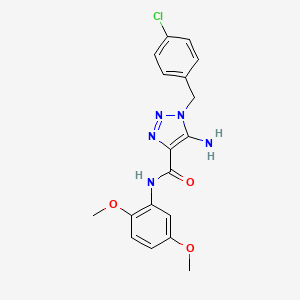
![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)
![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)
![2-methyl-2H,3H,3aH,4H,5H,6H-cyclopenta[c]pyrazol-3-one](/img/structure/B3010581.png)